

# Physical and chemical properties of 4-(Pyrrolidin-3-yloxy)-pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Pyrrolidin-3-yloxy)-pyridine

Cat. No.: B1603667

[Get Quote](#)

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)pyridine: A Versatile Catalyst and Building Block

**Note to the Reader:** The initial topic requested was "**4-(Pyrrolidin-3-yloxy)-pyridine**". However, a comprehensive search of authoritative chemical and scientific literature yielded insufficient specific data for this ether-linked compound to construct an in-depth technical guide that meets the required standards of scientific integrity. In contrast, the structurally related and widely utilized compound, 4-(Pyrrolidin-1-yl)pyridine (4-PPY), is extensively documented. To provide a valuable and factually grounded resource for researchers, this guide has been developed to focus on 4-(Pyrrolidin-1-yl)pyridine, a compound of significant interest in catalysis and drug development.

## Introduction

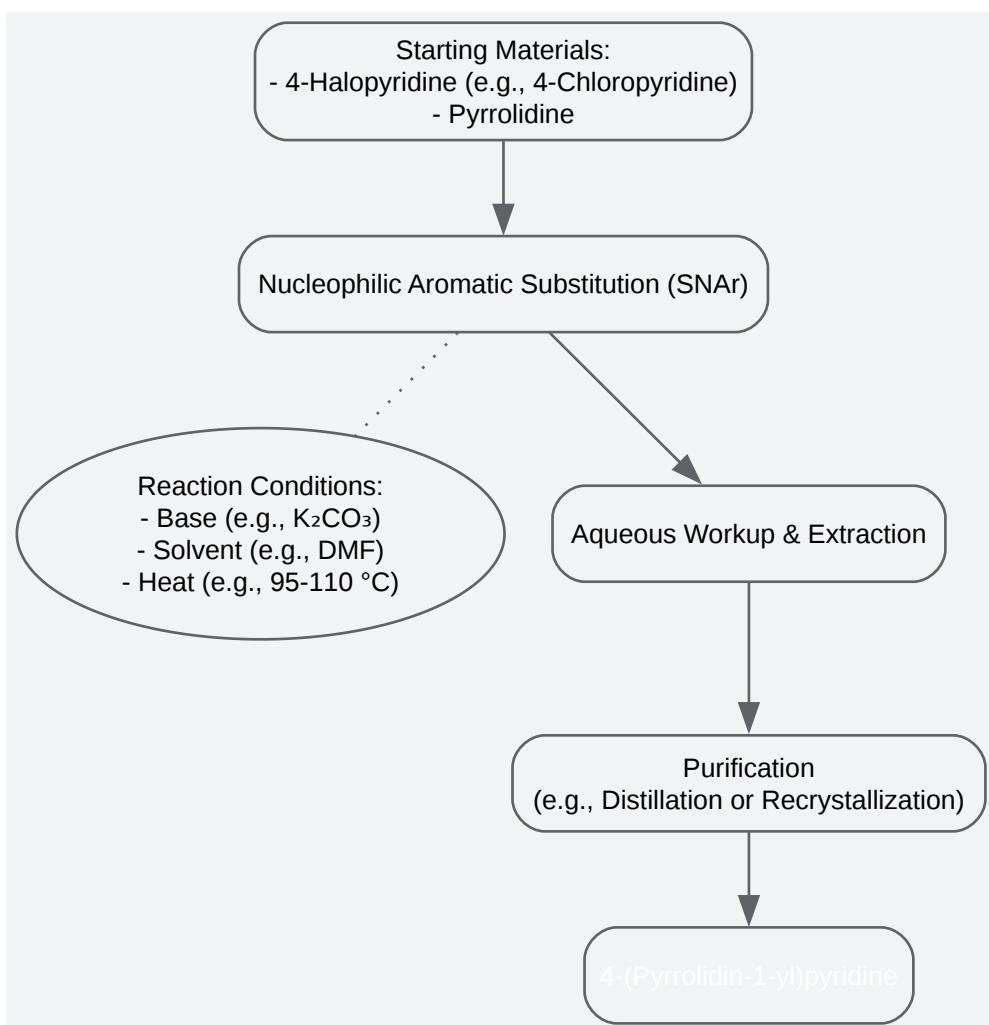
4-(Pyrrolidin-1-yl)pyridine, often abbreviated as 4-PPY, is a heterocyclic organic compound that has carved a significant niche in both academic and industrial chemistry. Structurally, it consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring via a nitrogen-carbon bond. [1] This arrangement makes it a powerful nucleophilic catalyst, often superseding its well-known counterpart, 4-Dimethylaminopyridine (DMAP), in efficacy. Its utility extends beyond catalysis, serving as a privileged scaffold in the synthesis of complex molecules for medicinal chemistry.[1][2] This guide offers a detailed exploration of its properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.

# Molecular Structure and Core Physicochemical Properties

The defining feature of 4-PPY is the direct linkage of the pyrrolidine nitrogen to the electron-deficient 4-position of the pyridine ring. This configuration allows for significant resonance stabilization of the positive charge that develops on the pyridine nitrogen upon nucleophilic attack, which is the mechanistic basis for its catalytic activity.

Figure 1: Chemical structure of 4-(Pyrrolidin-1-yl)pyridine.

Its physical and chemical characteristics are summarized below, providing a foundational dataset for experimental design.


Table 1: Key Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridine

| Property          | Value                                         | Source(s) |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> | [3][4]    |
| Molecular Weight  | 148.21 g/mol                                  | [4][5]    |
| CAS Number        | 2456-81-7                                     | [3][5]    |
| Appearance        | White to light brown crystalline solid        | [3][6]    |
| Melting Point     | 54 - 58 °C                                    | [3][5]    |
| Boiling Point     | 170 - 173 °C (at ~12-20 mmHg)                 | [3][5]    |
| pKa               | 9.58 (in Acetonitrile)                        | [3][6]    |
| Water Solubility  | 3 g/L (at 21 °C)                              | [6]       |
| logP              | 1.85                                          | [7]       |

## Synthesis and Reactivity

### Synthesis

4-PPY is typically synthesized via nucleophilic aromatic substitution (SNAr), where a pyridine ring with a suitable leaving group at the 4-position (e.g., a halogen) is reacted with pyrrolidine. The choice of reaction conditions, such as solvent and base, is critical for achieving high yields.



[Click to download full resolution via product page](#)

Figure 2: Generalized synthetic workflow for 4-(Pyrrolidin-1-yl)pyridine.[8]

Alternative methods, such as the cyclocondensation of 4-aminopyridine with activated 1,4-dihalobutane derivatives, have also been developed, particularly for creating chiral analogs.[8]

## Reactivity

The enhanced basicity of 4-PPY ( $pK_a = 9.58$ ) compared to DMAP ( $pK_a = 9.41$ ) is a key aspect of its reactivity.[3] This heightened basicity, coupled with the nucleophilicity of the exocyclic

nitrogen, makes it an exceptionally efficient "hypernucleophilic" acylation catalyst.[5][6] In acylation reactions, it reacts with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol than the original anhydride, thus dramatically accelerating the rate of acylation.

## Applications in Drug Discovery and Organic Synthesis

The utility of 4-PPY is broad, spanning from industrial-scale catalysis to the intricate synthesis of pharmaceutical agents.

- **Hypernucleophilic Catalysis:** It is a catalyst of choice for acylation, esterification, and silylation reactions, especially for sterically hindered substrates where DMAP is less effective.[5][6] It is also employed in certain polymerization reactions.[5][6]
- **Medicinal Chemistry Scaffold:** The pyridine ring is a common feature in pharmaceuticals, acting as a bioisostere for phenyl groups and providing a key hydrogen bond acceptor.[9][10] The pyrrolidine moiety is also a top-ranked saturated heterocycle in FDA-approved drugs, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[11] The combination in 4-PPY makes it and its derivatives attractive starting points for designing novel bioactive compounds targeting a wide range of diseases.[1][2]

## Experimental Protocol: Catalyzed Esterification of a Hindered Alcohol

This protocol provides a robust method for the esterification of a secondary or tertiary alcohol, a common challenge in organic synthesis where 4-PPY excels.

**Objective:** To synthesize an ester from a sterically hindered alcohol and acetic anhydride, catalyzed by 4-PPY.

**Materials:**

- Sterically hindered alcohol (e.g., 1-Adamantanol)

- Acetic anhydride (1.5 equivalents)
- 4-(Pyrrolidin-1-yl)pyridine (0.1 equivalents)
- Triethylamine (TEA) (2.0 equivalents)
- Anhydrous Dichloromethane (DCM)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

**Procedure:**

- Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equivalent) and 4-PPY (0.1 equivalents) in anhydrous DCM.
- Addition of Reagents: Add triethylamine (2.0 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (1.5 equivalents).
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

**Expertise & Causality:**

- Why 4-PPY? Its superior nucleophilicity is required to activate the acetic anhydride for reaction with the poorly nucleophilic hindered alcohol.

- Why Triethylamine? TEA is a non-nucleophilic base used to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the catalyst.
- Self-Validating System: The reaction can be validated by comparing the spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS) of the purified product with the expected data for the target ester. A successful reaction will show the disappearance of the alcohol proton signal and the appearance of a new acetyl methyl signal in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum.

## Safety and Handling

4-PPY is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazards: The compound is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
- Handling: Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][12] Avoid all contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is sensitive to air and light and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

## Conclusion

4-(Pyrrolidin-1-yl)pyridine is a powerful and versatile molecule whose value is firmly established in modern organic chemistry. Its superior catalytic activity and its prevalence as a structural motif in bioactive compounds ensure its continued relevance. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties,

reactivity, and handling requirements is paramount for leveraging its full potential in the laboratory and beyond.

## References

- ResearchGate. (n.d.). Derivatization of the products.
- Wikipedia. (n.d.). 4-Pyrrolidinylpyridine.
- PrepChem.com. (n.d.). Synthesis of 4-pyrrolidinopyridine.
- Pipzine Chemicals. (n.d.). 4-(pyrrolidin-1-yl)pyridine Manufacturer & Supplier in China.
- ResearchGate. (2000). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts.
- PubChemLite. (n.d.). 4-(pyrrolidin-3-yl)pyridine (C9H12N2).
- Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
- Chemdad. (n.d.). 4-PYRROLIDIN-3-YL-PYRIDINE.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*, 26(16), 4935.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubChem. (n.d.). 4-Pyrrolidinopyridine.
- MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrrolidine Series.
- PubChemLite. (n.d.). 4-[(pyrrolidin-3-yl)methyl]pyridine (C10H14N2).
- PubChemLite. (n.d.). 4-methyl-3-(pyrrolidin-3-yl)pyridine (C10H14N2).
- Chemdad. (n.d.). 4-Pyrrolidinopyridine One.
- PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- ResearchGate. (2014). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC-MS/MS.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. CAS 2456-81-7: 4-Pyrrolidinopyridine | CymitQuimica [cymitquimica.com]
- 2. 4-(Pyrrolidin-1-yl)pyridine Manufacturer & Supplier in China | High Purity CAS 41838-46-4 | Specifications, Applications & Safety - Buy from Reliable Chinese Chemical Factory [pipzine-chem.com]
- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyrrolidinopyridine | 2456-81-7 [chemicalbook.com]
- 6. 4-Pyrrolidinopyridine One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(Pyrrolidin-3-yloxy)-pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603667#physical-and-chemical-properties-of-4-pyrrolidin-3-yloxy-pyridine>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)